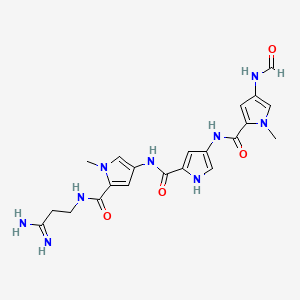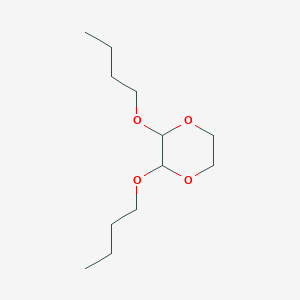
2-Nordistamycin A
Descripción general
Descripción
2-Nordistamycin A is a derivative of distamycin, a pyrrole-amidine antibiotic known for its ability to bind to the minor groove of DNA. This compound is harvested from the bacterium Streptomyces netropsis, which also produces netropsin . This compound is particularly noted for its preference for AT-rich DNA sequences and its role in inhibiting transcription and increasing the activity of topoisomerase II .
Métodos De Preparación
The synthesis of 2-Nordistamycin A involves several steps, typically starting with the preparation of N-methylpyrrole units. These units are then linked together through amidine bonds to form the final compound. The reaction conditions often require controlled temperatures and specific reagents to ensure the correct formation of the pyrrole-amidine structure . Industrial production methods may involve fermentation processes using Streptomyces netropsis cultures, followed by extraction and purification of the compound .
Análisis De Reacciones Químicas
2-Nordistamycin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pyrrole rings, potentially altering the compound’s binding affinity to DNA.
Reduction: Reduction reactions may be used to modify the amidine groups, affecting the compound’s overall structure and function.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its biological activity .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modified versions of the original compound with altered biological properties .
Aplicaciones Científicas De Investigación
2-Nordistamycin A has a wide range of scientific research applications:
Mecanismo De Acción
2-Nordistamycin A exerts its effects by binding to the minor groove of DNA, specifically targeting AT-rich sequences. This binding disrupts the normal function of DNA, inhibiting transcription and increasing the activity of topoisomerase II . The molecular targets include the DNA double helix and associated proteins involved in transcription and replication . The pathways involved in its mechanism of action are primarily related to DNA damage response and repair .
Comparación Con Compuestos Similares
2-Nordistamycin A is similar to other minor groove binders such as netropsin and distamycin. it is unique in its specific binding affinity and the structural modifications that enhance its biological activity . Similar compounds include:
Propiedades
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1H-pyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N9O4/c1-29-9-13(26-11-31)6-17(29)21(34)27-12-5-15(25-8-12)19(32)28-14-7-16(30(2)10-14)20(33)24-4-3-18(22)23/h5-11,25H,3-4H2,1-2H3,(H3,22,23)(H,24,33)(H,26,31)(H,27,34)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURNGXBQNBYJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CNC(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N9O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234611 | |
| Record name | 2-Nordistamycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85407-08-5 | |
| Record name | 2-Nordistamycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085407085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nordistamycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)



![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)

